Difructose anhydride III (DFA III, CAS 81129-73-9) is a naturally occurring, non-reducing cyclic disaccharide (di-D-fructofuranose 1,2':2,3'-dianhydride) produced enzymatically from inulin [1]. In industrial and scientific procurement, DFA III is highly valued for its exceptional thermal stability, high aqueous solubility (~60% w/w), and resistance to acid hydrolysis[2]. Unlike standard linear oligosaccharides, its rigid spiro-tricyclic structure provides a unique functional profile, acting as an ultra-low-calorie prebiotic and a direct modulator of intestinal tight junctions to significantly enhance mineral bioavailability[1].
Substituting DFA III with common prebiotics like fructooligosaccharides (FOS) or its crude precursor, inulin, fundamentally compromises both formulation stability and physiological efficacy. While FOS and inulin rely entirely on colonic fermentation to lower luminal pH for indirect mineral absorption, DFA III directly modulates paracellular tight junctions in the small intestine, providing a more immediate and efficient absorption pathway [1]. Furthermore, standard prebiotics like FOS carry a higher caloric load (~2.0 kcal/g) and are susceptible to Maillard browning and hydrolysis under high-heat or acidic processing conditions, whereas DFA III maintains its structural integrity and delivers a strictly low-calorie profile (0.81 kcal/g) [2].
In human clinical evaluations measuring breath hydrogen excretion over 14 hours, DFA III demonstrated a drastically lower Relative Available Energy (RAE) compared to standard fructooligosaccharides (FOS). While FOS is rapidly fermented and yields an RAE of 2.0 kcal/g, DFA III is only slowly fermented, resulting in an RAE of just 0.81 kcal/g [1].
| Evidence Dimension | Relative Available Energy (RAE) |
| Target Compound Data | DFA III: 0.81 kcal/g |
| Comparator Or Baseline | FOS: 2.0 kcal/g |
| Quantified Difference | 59.5% reduction in caloric value compared to FOS |
| Conditions | Human breath hydrogen excretion assay (AUC over 14 hours) |
Allows formulators to achieve functional prebiotic claims while strictly minimizing caloric load in diabetic and dietetic products.
DFA III outperforms FOS in promoting mineral absorption due to its unique ability to directly modulate tight junctions in the small intestine. In vivo models demonstrated that DFA III supplementation achieved an apparent iron absorption rate of 65.7%, significantly higher than the 59.9% achieved by FOS under identical conditions [1].
| Evidence Dimension | Apparent Iron Absorption Rate |
| Target Compound Data | DFA III: 65.7% |
| Comparator Or Baseline | FOS: 59.9% |
| Quantified Difference | 5.8 absolute percentage point increase in iron absorption |
| Conditions | In vivo Sprague-Dawley rat model (days 8-10) |
Provides a mechanistically distinct, highly efficient absorption enhancer for premium mineral supplements, outperforming standard colonic fermenters.
The spiro-tricyclic structure of DFA III confers exceptional stability during rigorous food and pharmaceutical processing. Compared to sucrose and standard oligosaccharides, DFA III exhibits significantly lower degradability and Maillard reactivity in low pH solutions, resisting hydrolysis and unwanted browning even at elevated temperatures (melting point 163-164 °C)[1].
| Evidence Dimension | Acid Hydrolysis and Maillard Reactivity |
| Target Compound Data | DFA III: High resistance to degradation and browning |
| Comparator Or Baseline | Sucrose / FOS: High susceptibility to acid hydrolysis and browning |
| Quantified Difference | Significantly lower degradability in low pH environments |
| Conditions | Acidic aqueous solutions and high-temperature processing |
Ensures active ingredient integrity and prevents unwanted color changes during the processing of beverages and baked goods.
Unlike its polymeric precursor inulin, which suffers from poor aqueous solubility, DFA III is highly soluble in water. It achieves a solubility of approximately 60% (w/w) at room temperature, which is 90–95% of the solubility of sucrose, allowing for seamless integration into high-concentration liquid formulations without precipitation [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | DFA III: ~60% (w/w) |
| Comparator Or Baseline | Inulin: Poorly soluble / Sucrose: ~67% (w/w) |
| Quantified Difference | Approaches sucrose solubility; vastly outperforms inulin |
| Conditions | Aqueous solution at room temperature (25 °C) |
Enables the development of highly concentrated liquid syrups and clear beverages without precipitation or viscosity issues.
Due to its direct action on intestinal tight junctions, DFA III is the optimal carbohydrate matrix for calcium and iron supplements. It ensures maximum mineral bioavailability, outperforming traditional FOS additives, making it ideal for formulations targeting osteoporosis or anemia prevention[REFS-1, REFS-2].
With a Relative Available Energy of only 0.81 kcal/g, DFA III is perfectly suited for diabetic-friendly formulations. It provides the functional benefits of a prebiotic without the higher caloric penalty associated with standard oligosaccharides [3].
DFA III's resistance to acid hydrolysis and Maillard browning makes it the preferred functional saccharide for pasteurized, low-pH beverages. It maintains its structural integrity and prevents unwanted color or flavor degradation during rigorous thermal processing[1].